[2-(3-Nitrophenyl)ethyl]pyrrolidine
Description
[2-(3-Nitrophenyl)ethyl]pyrrolidine is a nitrogen-containing heterocyclic compound featuring a pyrrolidine ring (a five-membered saturated ring with four CH₂ groups and one NH group) linked via an ethylene bridge to a 3-nitrophenyl moiety.
Properties
Molecular Formula |
C12H16N2O2 |
|---|---|
Molecular Weight |
220.27 g/mol |
IUPAC Name |
1-[2-(3-nitrophenyl)ethyl]pyrrolidine |
InChI |
InChI=1S/C12H16N2O2/c15-14(16)12-5-3-4-11(10-12)6-9-13-7-1-2-8-13/h3-5,10H,1-2,6-9H2 |
InChI Key |
WSONLJWIBLBETM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CCC2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
1-[2-(3-Bromophenoxy)ethyl]pyrrolidine
- Structure: Pyrrolidine linked to a 3-bromophenoxyethyl group.
- Key Differences :
- Synthesis: Employs advanced manufacturing technologies, including optimized alkylation and coupling reactions, distinct from nitrophenyl derivatives .
(±)-1-[2-(4-Phenylbutyryl)-cyclopent-2-enecarbonyl]-pyrrolidine
- Structure : Cyclopentene dicarboxylate fused with pyrrolidine and phenylbutyryl groups.
- Key Differences :
Nitrophenyl-Containing Heterocycles
4-(3-Nitrophenyl)-1,4-dihydropyridine Derivatives (e.g., Nicardipine)
3-(4-Nitrophenyl)-1-phenyl-1H-pyrazole-5-amine Derivatives
- Structure : Pyrazole core with nitrophenyl and pyridyl groups.
- Key Differences: Heterocycle: Pyrazole (6π-electron aromatic) vs. pyrrolidine (non-aromatic). Catalytic Applications: Fe₂O₃@SiO₂/In₂O₃-catalyzed synthesis improves yields (85–92%) compared to conventional methods .
Pyridine-Pyrrolidine Hybrids
(E)-6-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoronicotinaldehyde Oxime
- Structure : Fluoropyridine-pyrrolidine hybrid with silyl-protected hydroxymethyl groups.
- Key Differences :
Comparative Data Table
Research Findings and Trends
- Electronic Effects: The 3-nitrophenyl group in this compound likely enhances electrophilicity compared to bromophenoxy or phenylbutyryl analogs, favoring nucleophilic substitution or redox reactions .
- Pharmacological Potential: While dihydropyridines (e.g., Nicardipine) target ion channels, pyrrolidine-nitrophenyl hybrids may exhibit distinct bioactivity due to conformational flexibility .
- Synthetic Optimization : Catalytic methods (e.g., Fe₂O₃@SiO₂/In₂O₃) from pyrazole synthesis could be adapted to improve yields of the target compound.
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